molecular formula C15H26N2O4S B2890103 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2415599-22-1

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2890103
CAS No.: 2415599-22-1
M. Wt: 330.44
InChI Key: IAGMYQWCKILWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure incorporating a cyclohex-3-ene-1-carboxamide moiety linked to a substituted piperidine ring. The piperidine scaffold is a recognized pharmacophore in medicinal chemistry, known for its versatility and presence in compounds with a range of biological activities . The specific substitutions on the piperidine ring, including the methanesulfonyl and methoxy functional groups, are strategic modifications that can influence the molecule's physicochemical properties, such as its solubility, metabolic stability, and potential for target binding. These features make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Potential research applications for this compound include its use as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors or other biologically active small molecules. It serves as a key chemical tool for probing biological systems and optimizing lead compounds in various therapeutic areas. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c1-21-15(8-10-17(11-9-15)22(2,19)20)12-16-14(18)13-6-4-3-5-7-13/h3-4,13H,5-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGMYQWCKILWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H24N2O5S
  • Molecular Weight : 412.5 g/mol
  • Structural Features : The compound features a cyclohexene ring, a piperidine moiety with methanesulfonyl and methoxy substitutions, and a carboxamide functional group.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The methanesulfonyl group may enhance its reactivity, while the piperidine and cyclohexene structures contribute to its binding affinity to various enzymes and receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of methanesulfonyl-substituted compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example:

  • COX Inhibition : Compounds with similar structural motifs have demonstrated potent COX-2 inhibition, which is associated with reduced inflammatory responses in various models .

Research Findings and Case Studies

Several studies have explored the biological implications of compounds related to this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory effects using RAW 264.7 macrophage cell line; showed significant reduction in nitric oxide production upon treatment .
Study 2 Evaluated the structure–activity relationship (SAR) of methanesulfonyl derivatives; identified key functional groups responsible for enhanced biological activity .
Study 3 Analyzed the pharmacokinetics and bioavailability; suggested favorable profiles for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on molecular features, synthesis, and inferred pharmacological properties.

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Implications
Target Compound C₁₅H₂₃N₂O₄S* ~345.4* Cyclohex-3-ene carboxamide; 4-methoxy-1-methanesulfonylpiperidine; methylene bridge Enhanced metabolic stability; conformational flexibility
N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide () C₁₃H₁₃ClFNO 253.7 Chloro-fluorophenyl group; no piperidine Halogen atoms may improve target affinity; reduced solubility vs. target compound
1-Methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide () C₁₇H₂₆N₄O₄S 382.5 Pyrazin-2-yloxy group; saturated cyclohexane Pyrazine may enhance hydrogen bonding; rigid structure vs. target’s cyclohexene
N-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () C₁₄H₂₃N₃O₅S 345.4 3,5-Dimethyloxazole carboxamide; same piperidine backbone Oxazole’s aromaticity may alter electronic properties; reduced steric bulk vs. cyclohexene
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17, ) C₂₃H₃₁N₂O₂ 381.2 Naphthalene; tetrahydro-2H-pyran-4-ylmethyl Bulky hydrophobic groups may improve membrane permeability

*Estimated based on structural analysis.

Metabolic Stability and Physicochemical Properties

  • Cyclohexene vs. Oxazole : The target’s cyclohexene ring introduces conformational flexibility, which may improve binding to dynamic protein pockets compared to the rigid oxazole in .
  • Halogen Effects : ’s chloro-fluorophenyl group increases molecular weight and lipophilicity (clogP ~3.5), likely reducing aqueous solubility vs. the target compound (estimated clogP ~2.1) .

Inferred Pharmacological Profiles

  • Target Selectivity : The methoxy group in the target compound may engage in hydrogen bonding with residues like serine or threonine, a feature absent in ’s pyrazine-containing analogue .

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary fragments:

  • Cyclohex-3-ene-1-carboxylic acid derivative : Serves as the acyl component for amide bond formation.
  • 1-Methanesulfonyl-4-methoxypiperidin-4-yl)methylamine : Provides the amine nucleophile.

Key challenges include the introduction of the methoxy and methanesulfonyl groups on the piperidine ring and the stereoselective formation of the cyclohexene double bond.

Synthesis of Cyclohex-3-ene-1-carboxylic Acid Derivatives

Dehydration of Cis-4,5-Diol Precursors

The cyclohexene ring is synthesized via acid-catalyzed dehydration of a cis-4,5-diol intermediate. As detailed in WO1998007685A1, treatment of the diol with sulfuryl chloride (SO₂Cl₂) in pyridine/CH₂Cl₂ at -78°C induces elimination, forming the olefin (Figure 1).

Reaction Conditions :

  • Dehydrating Agent : SO₂Cl₂ (1.2 equiv)
  • Solvent : Pyridine/CH₂Cl₂ (1:3 v/v)
  • Temperature : -78°C → 0°C (quench with ethanol)
  • Yield : 72–85% after purification via Pd-mediated isomer removal.

Synthesis of 1-Methanesulfonyl-4-methoxypiperidin-4-yl)methylamine

Piperidine Ring Functionalization

WO2014200786A1 outlines a protocol for introducing substituents to piperidine:

Methoxy Group Installation

Piperidin-4-one undergoes nucleophilic attack by a methoxide species under SN2 conditions. For example, treatment with trimethyloxonium tetrafluoroborate in dichloromethane introduces the methoxy group at C4.

Methanesulfonylation at N1

The secondary amine is sulfonylated using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) in THF at 0°C.

Reaction Conditions :

  • Sulfonylating Agent : MsCl (1.5 equiv)
  • Base : Triethylamine (3.0 equiv)
  • Solvent : THF
  • Yield : 89–93%

Coupling of Fragments via Amide Bond Formation

Activation of Carboxylic Acid

The cyclohex-3-ene-1-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation with Piperidine Amine

The acyl chloride reacts with (1-methanesulfonyl-4-methoxypiperidin-4-yl)methylamine in dichloromethane with catalytic DMAP (Figure 2).

Optimized Conditions :

  • Coupling Agent : Acyl chloride (1.1 equiv)
  • Base : DMAP (0.1 equiv)
  • Solvent : CH₂Cl₂
  • Yield : 68–74%

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.72 (m, 2H, cyclohexene CH=CH)
  • δ 3.38 (s, 3H, OCH₃)
  • δ 3.21 (s, 3H, SO₂CH₃)
  • δ 3.05 (t, 2H, NCH₂).

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

Step Method A (WO1998007685A1) Method B (WO2014200786A1)
Cyclohexene Formation SO₂Cl₂/pyridine N/A
Piperidine Sulfonylation N/A MsCl/triethylamine
Amide Coupling Acyl chloride/DMAP HATU/DIEA
Overall Yield 52% 61%

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield efficiency?

The synthesis typically involves multi-step reactions starting with cyclohexene carboxamide derivatives and functionalized piperidine intermediates. Key steps include:

  • Piperidine ring modification : Introduction of methanesulfonyl and methoxy groups via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine moiety to the cyclohexene carboxamide backbone .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Piperidine sulfonationMethanesulfonyl chloride, DMF, 80°C, 6h65–75
Amide couplingEDC, HOBt, DCM, rt, 12h70–85

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural confirmation :
  • NMR : 1^1H and 13^13C NMR to verify methanesulfonyl (δ ~3.0 ppm, singlet) and cyclohexene olefinic protons (δ ~5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.15) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC50_{50} determination using ATP-coupled assays) .
  • Receptor binding : Radioligand displacement assays (e.g., competitive binding with 3^3H-labeled ligands in GPCR models) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesis?

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Statistical modeling : Central Composite Design (CCD) to identify optimal parameters. For example, a study on flow-chemistry optimization achieved 85% yield by adjusting residence time (30 min) and temperature (70°C) .
  • Case study : A 32^2 factorial design resolved solvent effects (DMF vs. THF) on coupling efficiency, revealing DMF as superior for amide bond formation .

Q. What computational strategies predict binding affinity and metabolic stability?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase active sites) .
  • ADMET prediction : SwissADME or QikProp to estimate logP (2.8–3.5), CYP450 metabolism, and bioavailability .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess electronic properties of the methanesulfonyl group, influencing metabolic oxidation .

Q. How to address discrepancies in reported solubility or stability data?

  • Controlled reproducibility : Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and storage conditions (−20°C under argon) .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .

Q. What strategies modify pharmacokinetic properties while retaining bioactivity?

  • Prodrug design : Esterification of the carboxamide group to enhance oral bioavailability (e.g., ethyl ester prodrugs with 3-fold increased Cmax_{max} in rodent models) .
  • Structural analogs : Replace cyclohexene with aromatic rings to improve metabolic stability, guided by SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.